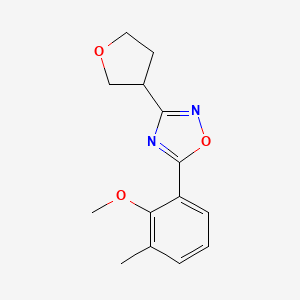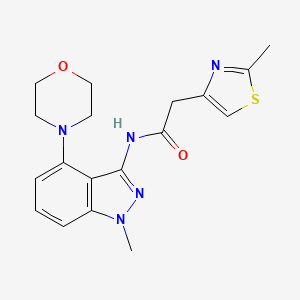![molecular formula C8H20NO3P B5602365 diethyl [1-methyl-1-(methylamino)ethyl]phosphonate](/img/structure/B5602365.png)
diethyl [1-methyl-1-(methylamino)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related phosphonate derivatives often involves reactions between different reagents under specific conditions. For instance, the synthesis of diethyl (dichloromethyl)phosphonate involves condensation and elimination reactions, highlighting the versatility of phosphonate derivatives in synthesis processes (Marinetti & Savignac, 2003). Another example includes the synthesis of α-aminophosphonic acids through reactions between methylamine, methoxybenzaldehyde, and diethylphosphite, indicating the reactants’ roles in forming specific phosphonate structures (Djenane et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of phosphonate derivatives reveals insights into their conformation and geometry. For example, diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate showcases the regioselectivity and yield of cyclization reactions, emphasizing structural specificity (Fall et al., 2020). Structural reports on diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonates detail the conformation of the anilinobenzyl group across different compounds, providing a basis for understanding structural variations (Ouahrouch et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving phosphonate derivatives are diverse, including condensation, elimination, and substitution reactions. These reactions are crucial for synthesizing various compounds and understanding the chemical properties of phosphonate derivatives. For example, the synthesis and corrosion inhibition efficiency of ethyl hydrogen phosphonate derivatives highlight their reactivity and application potential (Djenane et al., 2019).
Physical Properties Analysis
Investigations into the physical properties of phosphonate derivatives, such as solubility, melting points, and crystalline structure, are essential for their application in various fields. However, detailed studies on the physical properties of diethyl [1-methyl-1-(methylamino)ethyl]phosphonate were not found in the provided documents.
Chemical Properties Analysis
The chemical properties of phosphonate derivatives, including their reactivity, stability, and interaction with other chemicals, determine their utility in synthesis and industrial applications. For instance, the study on diethyl (phenylamino) methyl) phosphonate derivatives explores their structural and anticorrosion properties, shedding light on the chemical behavior and applications of these compounds (Moumeni et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-diethoxyphosphoryl-N-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO3P/c1-6-11-13(10,12-7-2)8(3,4)9-5/h9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKKRBVBRKUGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)(C)NC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[4-(4-fluorobenzyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5602285.png)
![4-{[4-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5602295.png)
![2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5602303.png)
![1-(2-methoxyphenyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-2-piperazinone](/img/structure/B5602312.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B5602319.png)
amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5602326.png)

![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(2-thienylcarbonyl)piperidine](/img/structure/B5602333.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5602341.png)


![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5602389.png)